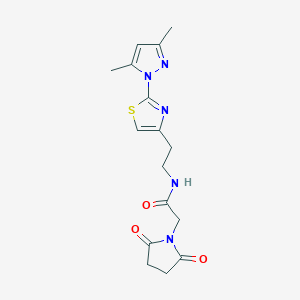![molecular formula C9H23NOSi B2355642 N-[2-(叔丁基二甲基甲硅烷基氧基)乙基]甲胺 CAS No. 204580-28-9](/img/structure/B2355642.png)
N-[2-(叔丁基二甲基甲硅烷基氧基)乙基]甲胺
描述
“N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine” is a chemical compound with the CAS Number: 204580-28-9 . Its IUPAC name is 2-{[tert-butyl(dimethyl)silyl]oxy}-N-methylethanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine” is C9H23NOSi . The InChI code is 1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3 . The molecular weight is 189.37 g/mol .Physical And Chemical Properties Analysis
“N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine” is a colorless to light-yellow liquid . It has a molecular weight of 189.37 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has five rotatable bonds .科学研究应用
致突变性研究
N-[2-(叔丁基二甲基甲硅烷基氧基)乙基]甲胺和相关化合物已在鼠伤寒沙门氏菌中对其致突变作用进行了研究。Camus 等人 (1978) 的研究发现,某些 N,N-二烷基亚硝胺,包括带有叔丁基的衍生物,表现出很高的致突变性,支持了这些化合物中代谢活化机制的假设 (Camus, Wiessler, Malaveille, & Bartsch, 1978)。
聚合物化学
在聚合物化学领域,这种化学物质已被用于受控/活性自由基聚合的研究中。Yin, Habicher 和 Voit (2005) 探索了具有叔丁基二甲基甲硅烷基保护基团的羟基和氨基官能丙烯酸酯和甲基丙烯酸酯的聚合,实现了对分子量和多分散性的高度控制 (Yin, Habicher, & Voit, 2005)。
环境影响
这种化合物的衍生物,如乙基叔丁基醚 (ETBE),已对其环境影响进行了研究。Bartling, Schloter 和 Wilke (2010) 研究了 ETBE 如何影响土壤中无机氮的分布模式,表明对土壤生态的潜在影响 (Bartling, Schloter, & Wilke, 2010)。
合成化学应用
合成化学研究已利用 N-[2-(叔丁基二甲基甲硅烷基氧基)乙基]甲胺及其衍生物。例如,Balaban 等人 (2004) 合成了一个弱亲核碱,证明了该化合物在有机合成中的效用 (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004)。
安全和危害
属性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLMSTUGJQEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine | |
CAS RN |
204580-28-9 | |
| Record name | {2-[(tert-butyldimethylsilyl)oxy]ethyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)

![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)




![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)